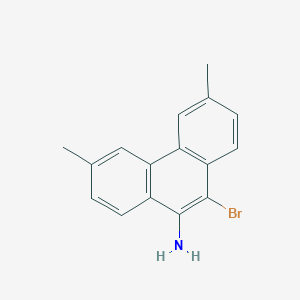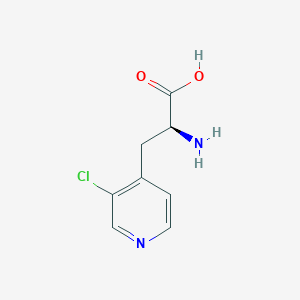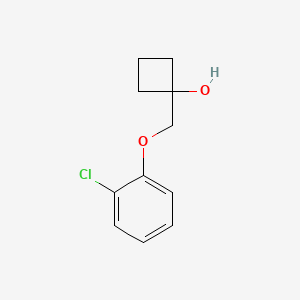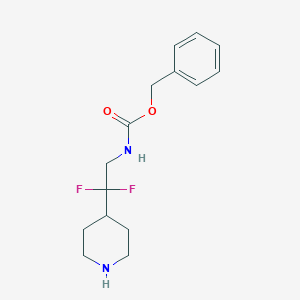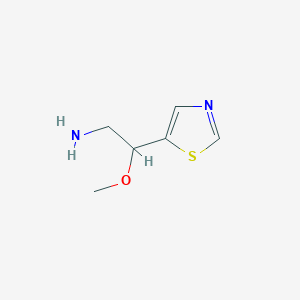
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 4-chloro-2,5-difluorophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2,5-difluorobenzene and (S)-pyrrolidine.
Reaction Conditions: The reaction conditions may include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution may result in the replacement of the chloro or fluoro groups with other functional groups.
科学的研究の応用
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of (S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (S)-2-(4-Chlorophenyl)pyrrolidine
- (S)-2-(2,5-Difluorophenyl)pyrrolidine
- (S)-2-(4-Chloro-2-fluorophenyl)pyrrolidine
Uniqueness
(S)-2-(4-Chloro-2,5-difluorophenyl)pyrrolidine is unique due to the presence of both chloro and difluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may result in distinct properties compared to similar compounds with only one type of substituent.
特性
分子式 |
C10H10ClF2N |
|---|---|
分子量 |
217.64 g/mol |
IUPAC名 |
(2S)-2-(4-chloro-2,5-difluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H10ClF2N/c11-7-5-8(12)6(4-9(7)13)10-2-1-3-14-10/h4-5,10,14H,1-3H2/t10-/m0/s1 |
InChIキー |
JVRFZCCKAAAWTJ-JTQLQIEISA-N |
異性体SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2F)Cl)F |
正規SMILES |
C1CC(NC1)C2=CC(=C(C=C2F)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isobutyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13338960.png)
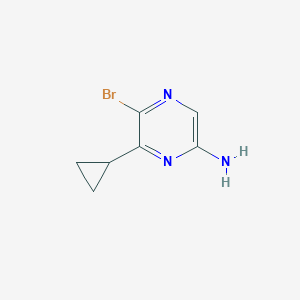
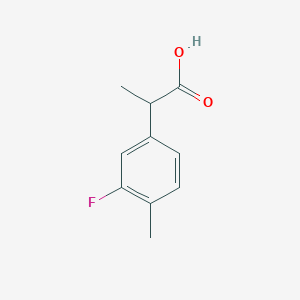
![(R)-4-(3-(2-Amino-5-chloropyrimidin-4-yl)imidazo[1,2-a]pyridin-6-yl)-2-(thiazol-2-yl)but-3-yn-2-ol](/img/structure/B13338989.png)

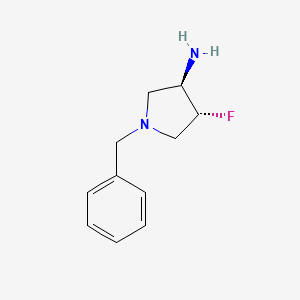
![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
